

Spectroscopic and Structural Elucidation of Frangufoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

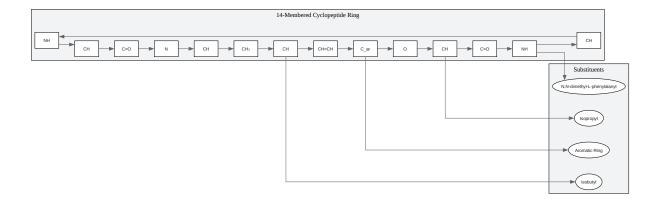
Introduction

Frangufoline is a 14-membered frangulanine-type cyclopeptide alkaloid, a class of natural products known for their diverse biological activities.[1][2] Isolated from various plant species, including those from the Ziziphus genus, **Frangufoline** has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the spectroscopic data of **Frangufoline**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification, characterization, and further research.

Chemical Structure

Frangufoline possesses a complex cyclic peptide structure. Its molecular formula is C₃₁H₄₂N₄O₄, with a molecular weight of 534.70 g/mol .[3] The structural framework is built around a 14-membered ring containing a styrylamine moiety.





Click to download full resolution via product page

Caption: Chemical structure of Frangufoline.

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. The following tables summarize the ¹³C and expected ¹H NMR data for **Frangufoline**.

Table 1: 13C NMR Spectral Data of Frangufoline





Carbon No.	Chemical Shift (δ) ppm
1	171.8
3	171.2
4	59.8
5	78.5
8	125.4
9	131.2
10	123.1
11	156.4
12'	116.2
13'	128.9
14'	116.2
1'	138.2
2'	129.5
3'	128.7
4'	126.9
5'	128.7
6'	129.5
N(CH₃)₂	41.5
α	68.1
β	38.1
У	24.9
δ	23.5
δ'	21.7



α"	31.5
β"	19.8
β'''	16.9

Data obtained from a study on cyclopeptide alkaloids from Ziziphus lotus.[4][5]

Table 2: Expected ¹H NMR Spectral Data of **Frangufoline**

Proton	Expected Chemical Shift (δ) ppm	Expected Multiplicity	Expected Coupling Constant (J) Hz
Aromatic-H	6.5 - 7.5	m	-
Vinyl-H	6.0 - 7.0	m	-
N-H	7.0 - 8.5	d or br s	-
α-H (amino acids)	3.5 - 5.0	m	-
β, γ, δ-Η (amino acids)	0.8 - 2.5	m	-
O-CH	~5.0	d	~4-6
N(CH ₃) ₂	~2.3	S	-

Note: The expected values are based on typical chemical shifts for similar frangulanine-type cyclopeptide alkaloids.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Frangufoline** is expected to show characteristic absorption bands for its amide, aromatic, and ether functionalities.

Table 3: Characteristic IR Absorption Bands for Frangufoline



Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
~3450	N-H	Stretching
~3100-3000	Aromatic C-H	Stretching
~2960-2850	Aliphatic C-H	Stretching
~1660	Amide C=O (Amide I)	Stretching
~1600, ~1475	Aromatic C=C	Stretching
~1540	Amide N-H bend, C-N stretch (Amide II)	Bending/Stretching
~1240	Aryl-O-Alkyl Ether	Asymmetric C-O-C Stretching

Data derived from a study that isolated **Frangufoline** and general IR absorption tables.[5][6][7]

Mass Spectrometry (MS)

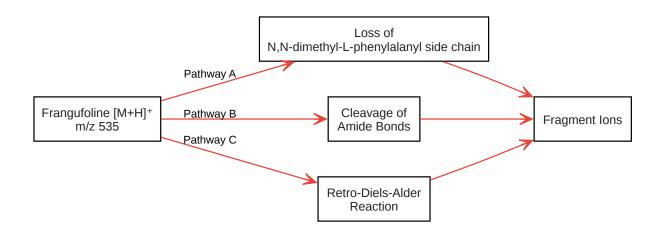
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **Frangufoline** (Molecular Weight: 534.70), electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Fragmentation Pattern:

Frangulanine-type alkaloids typically undergo characteristic fragmentation, including cleavage of the peptide bonds and side chains. The major fragmentation pathways are expected to involve:

- Loss of the N,N-dimethylphenylalanyl side chain: This would result in a significant fragment ion.
- Cleavage within the 14-membered ring: This can lead to various smaller fragment ions, providing information about the sequence of amino acid residues.
- Retro-Diels-Alder (RDA) reaction: This type of fragmentation is common in cyclic systems containing unsaturation and can provide valuable structural information.





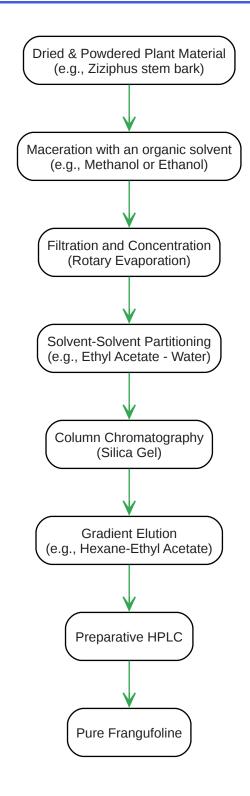
Click to download full resolution via product page

Caption: Predicted MS fragmentation pathways of Frangufoline.

Experimental Protocols Isolation of Frangufoline from Ziziphus Species

The following is a generalized protocol for the isolation of cyclopeptide alkaloids, including **Frangufoline**, from the plant material of Ziziphus species.





Click to download full resolution via product page

Caption: General workflow for the isolation of **Frangufoline**.

Detailed Steps:



- Extraction: The dried and powdered plant material is exhaustively extracted with a suitable organic solvent such as methanol or ethanol at room temperature.
- Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- Fractionation: The crude extract is then subjected to solvent-solvent partitioning. Typically, this involves partitioning between an aqueous phase and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). The cyclopeptide alkaloids are often enriched in the ethyl acetate and n-butanol fractions.
- Chromatographic Separation: The enriched fractions are subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the components.
- Purification: Fractions containing Frangufoline, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Analysis

- 1. NMR Spectroscopy:
- Sample Preparation: A few milligrams of purified **Frangufoline** are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

2. IR Spectroscopy:

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Instrumentation: An FT-IR spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
- 3. Mass Spectrometry:



- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
- Instrumentation: An ESI source coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is used.
- Data Acquisition: Mass spectra are acquired in positive ion mode. Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation data.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to **Frangufoline**. The presented NMR, IR, and MS data, along with the generalized isolation and analysis workflows, will be valuable for researchers in natural product chemistry, medicinal chemistry, and drug development for the unambiguous identification and further investigation of this promising cyclopeptide alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Stereochemistry and NMR data assignment of cyclopeptide alkaloids from Zizyphus oxyphylla PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eng.uc.edu [eng.uc.edu]
- 4. New 14-membered cyclopeptide alkaloids from Zizyphus oxyphylla Edgew PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dependence of the 1H NMR chemical shifts of ring F resonances on the orientation of the 27-methyl group of spirostane-type steroidal sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IR _2007 [uanlch.vscht.cz]
- 8. Interpreting Infrared Spectra Specac Ltd [specac.com]



 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Frangufoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674050#spectroscopic-data-nmr-ir-ms-of-frangufoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com